Monacolin J is a fungal metabolite belonging to the statin family. It is a key intermediate in the biosynthesis of Lovastatin, a naturally occurring cholesterol-lowering drug produced by Aspergillus terreus and a precursor to the semisynthetic drug Simvastatin. [, , , , , , ] Monacolin J is also found in red yeast rice, a traditional fermented food product made by culturing rice with the yeast Monascus purpureus. []
Monacolin J is predominantly sourced from the fermentation of Monascus purpureus, a filamentous fungus. This compound can also be obtained through various synthetic routes, including enzymatic hydrolysis of lovastatin, another well-known statin. The classification of Monacolin J falls under the broader category of secondary metabolites known for their biological activities, particularly in lipid metabolism regulation.
The synthesis of Monacolin J can be achieved through both chemical and biological methods.
Traditionally, Monacolin J has been produced through chemical processes involving long alkali treatments and organic solvents. These methods require careful control to avoid undesired side products and to achieve high yields.
Recent advancements have highlighted more environmentally friendly approaches to synthesize Monacolin J. For instance, enzymatic hydrolysis using recombinant lovastatin hydrolase has been shown to efficiently produce Monacolin J under mild conditions. The process involves:
Research indicates that using cytochrome P450 enzymes can also facilitate the hydroxylation of Monacolin J to yield various derivatives with enhanced properties .
The molecular structure of Monacolin J can be characterized by its complex polyketide backbone. The molecular formula is , with a molecular weight of approximately 360.49 g/mol. Key features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate its structure and confirm purity during synthesis .
Monacolin J participates in various chemical reactions, primarily involving hydroxylation and acylation processes. Key reactions include:
Kinetic studies have shown that certain mutants of cytochrome P450 exhibit higher catalytic efficiencies for these transformations, demonstrating the potential for optimizing biocatalytic processes .
Monacolin J exerts its biological effects primarily through inhibition of Hydroxy-Methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, Monacolin J effectively reduces cholesterol levels in the body, which is beneficial for managing hyperlipidemia.
Studies have shown that derivatives synthesized from Monacolin J may exhibit enhanced binding affinities and selectivity towards HMG-CoA reductase compared to their parent compounds .
Monacolin J possesses distinct physical and chemical properties that contribute to its functionality:
These properties are critical when considering its formulation into pharmaceutical products or dietary supplements .
Monacolin J has several scientific applications, particularly in pharmacology and nutraceuticals:
Emerging research continues to explore novel derivatives of Monacolin J for potential neuroprotective effects and other therapeutic applications .
The molecular architecture of Monacolin J (C₂₄H₃₆O₅; molecular weight 404.54 g/mol) comprises three essential domains: a highly substituted decalin system, a conjugated diene moiety, and a β-hydroxy-δ-lactone ring. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts at δ 4.47 ppm (H-4, multiplet) and δ 5.52 ppm (H-8, doublet), confirming the lactonized form predominant under physiological conditions. The C-8 hydroxyl group provides the primary site for enzymatic derivatization in statin biosynthesis, while the planar diene system enables π-stacking interactions within the HMG-CoA reductase catalytic cleft [2] [4].
Table 1: Comparative Structural Features of Select Monacolins
Compound | Core Structure | C-8 Substituent | Bioactive Form |
---|---|---|---|
Monacolin J | Hexahydronaphthalene | -OH | Closed-ring lactone |
Monacolin K (Lovastatin) | Hexahydronaphthalene | 2-methylbutyrate | Closed-ring lactone |
Monacolin L | Dihydronaphthalene | -OH | Open-chain hydroxy acid |
Dihydromonacolin L | Decalin | -OH | Closed-ring lactone |
Functional characterization demonstrates temperature and pH-dependent equilibrium between the pharmacologically active lactone configuration and the inactive open-chain hydroxy acid. Infrared spectroscopy identifies signature carbonyl stretches at 1705 cm⁻¹ (lactone C=O) and 1630 cm⁻¹ (conjugated diene), while ultraviolet-visible spectroscopy reveals λₘₐₓ at 237 nm and 246 nm in methanol solutions. The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but significant lipid membrane permeability, facilitating intracellular access to hepatic HMG-CoA reductase [2] [4] [6].
Biocatalytic modification generates novel derivatives with enhanced pharmacological profiles. Bacillus megaterium CYP102A1 monooxygenase mutants catalyze regioselective hydroxylation at the C-6'a position, yielding 6'a-hydroxymethyl Monacolin J. Nuclear magnetic resonance analysis confirms this structural modification through disappearance of the C-6'a methyl doublet (δ 1.19 ppm) and emergence of hydroxymethyl signals (δ 3.50 ppm, 13C δ 67.71 ppm). This derivative exhibits 3.2-fold greater HMG-CoA reductase inhibition than the parent compound (half maximal inhibitory concentration 0.08 μM versus 0.26 μM), demonstrating how targeted structural alterations enhance bioactivity [2] [6].
Monacolin J functions as a transition state analog of the HMG-CoA reductase catalytic intermediate, specifically competing with the natural substrate HMG-CoA (half maximal inhibitory concentration 0.26 μM). The enzyme catalyzes the irreversible reduction of HMG-CoA to mevalonate, the committed step in cholesterol biosynthesis. X-ray crystallographic studies reveal that Monacolin J's β-hydroxy-δ-lactone moiety mimics the tetrahedral intermediate formed during hydride transfer to HMG-CoA, while the decalin core occupies the hydrophobic accessory binding pocket normally occupied by Coenzyme A's pantetheine arm [1] [8].
Table 2: Kinetic Parameters of Monacolin J in Enzymatic Systems
Enzyme Source | Kₘ (μM) | kcat (min⁻¹) | Inhibition Constant (Kᵢ) |
---|---|---|---|
Human Liver Microsomes | 92 | 1.01 | 0.26 μM |
Recombinant CYP102A1 M697 | 527 | 0.88 | Not applicable |
Recombinant LovD Acyltransferase | 117 | 0.086 | Not applicable |
The inhibition mechanism involves stereospecific binding: the (3R,5R)-dihydroxyheptanoic acid segment derived from lactone hydrolysis forms critical hydrogen bonds with HMG-CoA reductase's lysine-735 and glutamate-559, while the decalin system interacts with leucine-853 and alanine-856 via van der Waals forces. This binding reduces the enzyme's catalytic efficiency (kcat/Kₘ) by 99.7%, effectively suppressing mevalonate production. Consequently, hepatic cholesterol synthesis declines by 40-60%, triggering compensatory upregulation of low-density lipoprotein receptors and increased plasma cholesterol clearance [8] [9].
Beyond cholesterol regulation, Monacolin J impacts downstream isoprenoid synthesis, reducing geranylgeranyl pyrophosphate and farnesyl pyrophosphate availability by 75-85%. These isoprenoids serve as essential lipid attachments for post-translational modification of signaling proteins, including Ras and Rho GTPases. Depletion disrupts membrane localization of these regulatory molecules, explaining observed pleiotropic effects on endothelial function, inflammatory response modulation, and cellular proliferation pathways independent of lipid-lowering activity [8] [9].
The isolation of Monacolin J from Monascus ruber fermentation broths by Endo and colleagues in 1979 represented a watershed moment in cardiovascular pharmacology. This discovery occurred during systematic screening of fungal extracts for HMG-CoA reductase inhibitors, prompted by the earlier identification of compactin (mevastatin) from Penicillium citrinum. Researchers recognized that Monacolin J served as the immediate biosynthetic precursor to lovastatin (monacolin K) through enzymatic esterification with 2-methylbutyryl-CoA. This biosynthetic relationship illuminated the pathway for developing semi-synthetic derivatives [4] [10].
The compound's historical significance stems from three transformative applications:
Table 3: Historical Development Timeline of Monacolin J Applications
Year | Development | Significance |
---|---|---|
1979 | Isolation from Monascus ruber | Identification of lovastatin precursor |
1985 | Elucidation of lovastatin biosynthetic pathway | Confirmed Monacolin J as enzymatic substrate |
2006 | Recombinant LovD acyltransferase system developed | Enabled green synthesis of simvastatin |
2018 | Heterologous production in Aspergillus niger | Achieved direct fermentation (142 mg/L) |
2021 | CYP102A1-engineered hydroxylation | Generated enhanced-activity derivatives |
Recent innovations continue expanding Monacolin J's pharmaceutical relevance. Regioselective hydroxylation using engineered Bacillus megaterium CYP102A1 mutants (kcat 1.01 min⁻¹, Kₘ 92 μM) produces novel analogs with 3.2-fold increased HMG-CoA reductase inhibition. Human liver microsomes and cytochrome P450 3A4 also catalyze this transformation, suggesting potential in vivo metabolite formation. These advances underscore Monacolin J's enduring role as both a therapeutic precursor and molecular scaffold for next-generation statin development [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1